molecular formula C13H17NO5 B8545455 Methyl 5-tert-butyl-2-methoxy-3-nitro-benzoate

Methyl 5-tert-butyl-2-methoxy-3-nitro-benzoate

Cat. No. B8545455
M. Wt: 267.28 g/mol
InChI Key: IZTDMUNFYLRBDB-UHFFFAOYSA-N
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Patent
US08686022B2

Procedure details

5.4 g 5-tert-butyl-2-methoxy-3-nitro-benzoic acid are dissolved in 50 ml of methanol, cooled to 0° C. and combined dropwise with 2.32 ml of thionyl chloride. After the addition has ended the mixture is heated for 12 hours to 60° C. Then the solvents are eliminated in vacuo, the residue is divided between water and ethyl acetate and the aqueous phase is extracted twice with ethyl acetate. The combined organic phases are dried on magnesium sulphate and the solvent is eliminated in vacuo. The residue thus obtained is chromatographed on silica gel (cyclohexane/ethyl acetate (98:2 to 60:40).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([N+:16]([O-:18])=[O:17])[C:8]([O:14][CH3:15])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.O.[C:24](OCC)(=O)C>CO>[C:1]([C:5]1[CH:6]=[C:7]([N+:16]([O-:18])=[O:17])[C:8]([O:14][CH3:15])=[C:9]([CH:13]=1)[C:10]([O:12][CH3:24])=[O:11])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=C(C(=O)O)C1)OC)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.32 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
is heated for 12 hours to 60° C
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried on magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel (cyclohexane/ethyl acetate (98:2 to 60:40)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C(=C(C(=O)OC)C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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